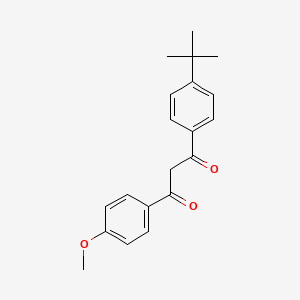Avobenzone is dibenzoyl methane derivative. It is oil soluble ingredient. Avobenzone has the ability to absorb ultraviolet light over wider range of wavelengths. It is included in many commercially available sunscreens which are used as wide spectrum sunscreens. Avobenzone is very sensitive to light, to increase its stability and duration of action, photostablizers are added in the sunscreen product. Avobenzone has an absorption maximum of 357 nm. Sunscreens containing avobenzone is indicated for providing protection from the sun. In addition to limiting the skin's exposure to the sun, using sunscreen agents may help reduce long-term sun damage such as premature aging of the skin and skin cancer.
Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)
See also: Avobenzone; Dimethicone; Homosalate; Octisalate (component of); Avobenzone; Octinoxate; Oxybenzone (component of); Avobenzone; ecamsule; octocrylene (component of) ... View More ...
Avobenzone
CAS No.: 23644-60-2
Cat. No.: VC13311898
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23644-60-2 |
|---|---|
| Molecular Formula | C20H22O3 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
| Standard InChI | InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 |
| Standard InChI Key | XNEFYCZVKIDDMS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
| Colorform | Crystals from methanol Off-white to yellowish, crystalline powde |
| Melting Point | 83.5 °C |
Introduction
Chemical and Physical Properties of Avobenzone
Avobenzone (CHO) is a dibenzoylmethane derivative with a molecular weight of 310.39 g/mol. Its crystalline structure facilitates UV absorption through conjugated π-electron systems. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 81–84°C | |
| Boiling Point | 463.6±35.0°C (predicted) | |
| Density | 1.079 g/cm³ | |
| Solubility | Chloroform, DMSO, Methanol | |
| logP (Octanol-Water) | 6.1 | |
| λmax (Ethanol) | 356 nm | |
| pKa | 9.74±0.13 |
Avobenzone exists in keto-enol tautomeric forms, with the enol form responsible for UV absorption. Its photolability stems from isomerization under UV exposure, leading to rapid degradation unless stabilized .
Avobenzone primarily absorbs UVA-I rays (340–400 nm), which penetrate the dermis and contribute to oxidative stress and collagen degradation . Unlike physical blockers like zinc oxide (ZnO) and titanium dioxide (TiO), avobenzone operates via electronic excitation, converting UV energy into heat through a photo-induced tautomerization process .
Comparative UVA Protection
A 2010 study compared avobenzone (3%) with ZnO (5%) and TiO (5%) in vitro and in vivo :
-
UVA Attenuation (360–400 nm): Avobenzone and ZnO reduced transmission by 85–90%, versus 50–60% for TiO.
-
UVA Protection Factor (PFA): Avobenzone formulations achieved PFAs of 12–15, surpassing TiO (PFAs 4–6) and matching ZnO .
Photostability Challenges and Stabilization Strategies
Degradation Mechanisms
Avobenzone degrades via:
-
Photo-isomerization: Reversible enol-to-keto tautomerization reduces UV absorption .
-
Free radical cleavage: Irreversible bond breakage generates reactive byproducts (e.g., benzaldehyde) .
Stabilization Technologies
Encapsulation also reduces avobenzone’s interaction with metal oxides, which accelerate degradation .
Formulation Synergies and Limitations
Avobenzone is frequently combined with:
-
Octocrylene: Stabilizes avobenzone and provides UVB protection .
-
Oxybenzone: Enhances broad-spectrum coverage but raises endocrine disruption concerns .
-
Zinc Oxide: Hybrid formulations improve UVA-I protection and photostability .
Notably, octyl methoxycinnamate (OMC) destabilizes avobenzone, reducing its half-life by 40% .
Regulatory Landscape and Alternatives
FDA and EU Regulations
| Region | Max Concentration | Stabilization Requirements | UVA/UVB Ratio |
|---|---|---|---|
| FDA | 3% | Mandatory photostability | 0.7–0.9 |
| EU | 5% | Tinosorb® combinations | ≥1/3 |
The EU approves superior UVA filters like Tinosorb® S, absent in U.S. sunscreens due to FDA backlog .
Emerging Alternatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume